2,4-Dichloro-6-(trifluoromethyl)quinazoline

Physicochemical Characterization Solid-State Properties Purity Control

This 6-CF3 quinazoline is a non-interchangeable privileged scaffold for ATP-competitive kinase inhibitor discovery. The electron-withdrawing trifluoromethyl group at C-6 alters LUMO distribution and electrophilicity, enabling predictable, stepwise SNAr at C-4 then C-2 for rapid SAR expansion. Unlike generic 2,4-dichloroquinazoline (CAS 607-68-1), its LogP of 3.955 and PSA of 25.78 Ų support blood-brain barrier penetration, making it optimal for CNS kinase targets. The 6-CF3 also serves as a non-invasive 19F NMR probe for reaction monitoring. Available at ≥97% purity with distinct melting point (100.4-102.5 °C) for QC. Ideal for VEGFR, EGFR, and PI3K programs.

Molecular Formula C9H3Cl2F3N2
Molecular Weight 267.03 g/mol
CAS No. 864291-30-5
Cat. No. B1387722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-(trifluoromethyl)quinazoline
CAS864291-30-5
Molecular FormulaC9H3Cl2F3N2
Molecular Weight267.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C9H3Cl2F3N2/c10-7-5-3-4(9(12,13)14)1-2-6(5)15-8(11)16-7/h1-3H
InChIKeyLHVPNHJCJOCBIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-(trifluoromethyl)quinazoline (CAS 864291-30-5): A Dual-Substituted Quinazoline Intermediate for Precision Synthesis and Kinase-Targeted Research


2,4-Dichloro-6-(trifluoromethyl)quinazoline (CAS 864291-30-5) is a heterocyclic quinazoline derivative that combines dual chloro substituents at the 2- and 4-positions with an electron-withdrawing trifluoromethyl group at the 6-position . The compound exhibits a melting point of 100.4-102.5 °C and a calculated logP of 3.955 . It is commercially available with a typical purity of ≥97% and serves primarily as a versatile synthetic intermediate for the construction of biologically active molecules, particularly kinase inhibitors [1].

Why Generic 2,4-Dichloroquinazoline Analogs Cannot Substitute for 2,4-Dichloro-6-(trifluoromethyl)quinazoline in Regioselective Synthetic Sequences


The 6-position trifluoromethyl group in 2,4-dichloro-6-(trifluoromethyl)quinazoline is not a passive substituent; it actively modulates the electronic character of the quinazoline core, thereby altering regioselectivity and reactivity in nucleophilic aromatic substitution (SNAr) pathways [1]. Unlike 2,4-dichloroquinazoline (CAS 607-68-1), which lacks this strong electron-withdrawing group, the trifluoromethyl substituent significantly impacts the LUMO distribution and the electrophilicity of the C-2 and C-4 positions, making the compound a non-interchangeable building block for structure-activity relationship (SAR) studies where distal aromatic substitution is required to mimic lead compound motifs . Generic 2,4-dichloroquinazoline cannot recapitulate the same electronic environment or the resulting steric profile in downstream products .

2,4-Dichloro-6-(trifluoromethyl)quinazoline (CAS 864291-30-5): Head-to-Head Physicochemical and Synthetic Utility Comparisons


Melting Point Elevation and Purity Assessment: 6-CF3 vs. Non-Fluorinated 2,4-Dichloroquinazoline

2,4-Dichloro-6-(trifluoromethyl)quinazoline exhibits a significantly lower melting point range (100.4-102.5 °C) compared to its non-fluorinated parent scaffold, 2,4-dichloroquinazoline (117-121 °C) . This 16.6-18.5 °C depression is attributed to the disruption of crystal lattice packing induced by the bulky, electron-withdrawing CF3 group, facilitating easier solid handling and dissolution in certain synthetic workflows .

Physicochemical Characterization Solid-State Properties Purity Control

Lipophilicity (LogP) Modulation: Impact of 6-CF3 Substitution on Drug-Likeness and Solubility

The introduction of the 6-trifluoromethyl group in 2,4-dichloro-6-(trifluoromethyl)quinazoline substantially increases calculated lipophilicity (LogP = 3.955) relative to the unsubstituted 2,4-dichloroquinazoline (LogP = 2.937) . This ΔLogP of +1.018 indicates a ~10-fold increase in partition coefficient, which translates to enhanced membrane permeability potential in lead optimization campaigns, while also serving as a synthetic handle for tuning solubility and metabolic stability in derived drug candidates .

Lipophilicity Drug-Likeness ADME Prediction

Regioselective Nucleophilic Aromatic Substitution (SNAr) Preference: DFT-Guided Reactivity at C-4 vs. C-2

Density Functional Theory (DFT) calculations on the quinazoline scaffold indicate that the carbon at the 4-position possesses a higher LUMO coefficient compared to the 2-position, making it intrinsically more susceptible to initial nucleophilic attack [1]. In 2,4-dichloro-6-(trifluoromethyl)quinazoline, the presence of the 6-CF3 group further polarizes the aromatic system, enhancing this regioselectivity. While direct comparative SNAr rate data for the 6-CF3 analog versus the parent 2,4-dichloroquinazoline are not available in primary literature, class-level inference from quinazoline reactivity studies confirms that the C-4 chlorine is the preferred site for functionalization with amines, enabling stepwise, controlled derivatization [2].

SNAr Reactivity DFT Calculation Regioselective Synthesis

Comparative Boiling Point and Volatility Assessment for Scale-Up and Purification

2,4-Dichloro-6-(trifluoromethyl)quinazoline exhibits a boiling point of 222.3 °C at 760 mmHg , which is notably lower than that of the non-fluorinated 2,4-dichloroquinazoline (273.3 °C at 760 mmHg) . This ΔTb of -51.0 °C indicates higher volatility, which can influence distillation-based purification strategies and may require adjusted handling procedures to minimize losses during solvent evaporation or high-temperature reactions .

Thermal Stability Scale-Up Synthesis Purification

Polar Surface Area (PSA) and Its Impact on Passive Membrane Permeability

The calculated Polar Surface Area (PSA) for 2,4-dichloro-6-(trifluoromethyl)quinazoline is 25.78 Ų , which is identical to that of 2,4-dichloroquinazoline (PSA = 25.78 Ų) . However, when combined with the significantly higher LogP (3.955 vs. 2.937), the overall lipophilic efficiency (LipE) and permeability potential differ. The target compound offers a distinct profile: high permeability (due to high LogP) with minimal hydrogen-bonding capacity, making it suitable for CNS-targeted or intracellular kinase inhibitor designs where passive diffusion is paramount [1].

PSA Membrane Permeability ADME

Procurement-Driven Application Scenarios for 2,4-Dichloro-6-(trifluoromethyl)quinazoline (CAS 864291-30-5)


Targeted Synthesis of 6-CF3-Substituted Quinazoline-Based Kinase Inhibitor Libraries

Medicinal chemistry teams focused on developing ATP-competitive kinase inhibitors can utilize 2,4-dichloro-6-(trifluoromethyl)quinazoline as a privileged scaffold [1]. The 6-CF3 group mimics hydrophobic interactions observed in lead compounds targeting VEGFR, EGFR, and PI3K families [2]. The dual chloro substituents enable stepwise SNAr functionalization: initial amine addition at the more electrophilic C-4 position [3], followed by a second substitution at C-2, allowing for rapid generation of diverse 2,4-diamino-6-(trifluoromethyl)quinazoline derivatives for SAR exploration .

Construction of CNS-Penetrant Kinase Inhibitor Candidates

The favorable combination of high calculated lipophilicity (LogP = 3.955) and low polar surface area (PSA = 25.78 Ų) makes this intermediate particularly suitable for synthesizing kinase inhibitors intended to cross the blood-brain barrier [1]. The absence of additional hydrogen-bond donors or acceptors beyond the quinazoline core aligns with CNS drug design principles [2]. Researchers can exploit this building block to create 6-CF3-substituted analogs that maintain passive permeability while achieving target engagement within the central nervous system [3].

Regioselective Derivatization in Multi-Step Process Chemistry

In industrial process development, the predictable SNAr regioselectivity (C-4 > C-2) of the quinazoline core [1] enables robust, scalable synthesis of monosubstituted intermediates [2]. The distinct melting point (100.4-102.5 °C) [3] and boiling point (222.3 °C) provide clear quality control checkpoints and facilitate purification by recrystallization or distillation. The compound's physical properties support kilogram-scale manufacturing with minimal byproduct formation due to controlled sequential substitution [4].

Development of Fluorinated Probe Molecules for Chemical Biology

The 6-CF3 group serves as a non-invasive 19F NMR probe, enabling real-time monitoring of reaction progress and metabolic fate in biological systems [1]. Chemical biologists can employ 2,4-dichloro-6-(trifluoromethyl)quinazoline-derived molecules as tools to study kinase inhibition dynamics without the need for radiolabeling or complex fluorescent tagging [2]. The high sensitivity of 19F NMR facilitates detection at low micromolar concentrations in cellular assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-6-(trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.